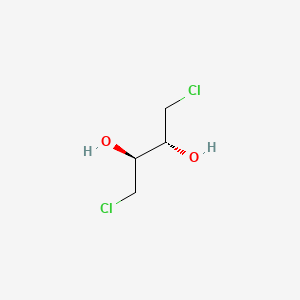

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

Description

Properties

IUPAC Name |

(2S,3R)-1,4-dichlorobutane-2,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUBRJOIKMVSRU-ZXZARUISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CCl)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](CCl)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801279377 | |

| Record name | rel-(2R,3S)-1,4-Dichloro-2,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7268-35-1 | |

| Record name | rel-(2R,3S)-1,4-Dichloro-2,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7268-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,3S)-1,4-Dichloro-2,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol is a chlorinated diol compound that has garnered interest in various fields including medicinal chemistry and biochemistry. Its unique structural features impart specific biological activities that make it a subject of research in pharmacology and toxicology.

Chemical Structure

The compound is characterized by the presence of two chlorine atoms and two hydroxyl groups on a butane backbone. The stereochemistry indicated by (2R,3S) suggests specific spatial arrangements that may influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 1: MIC values for this compound against selected bacterial strains.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The compound demonstrated varying levels of cytotoxicity depending on the concentration and exposure time.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 15 | Significant cell death |

| MCF-7 | 20 | Moderate cytotoxicity |

| NIH 3T3 | 30 | Low cytotoxicity |

Table 2: IC50 values for this compound on different cell lines.

The biological activity of this compound is believed to be associated with its ability to disrupt cellular membranes and interfere with metabolic pathways. The presence of chlorine atoms may enhance its lipophilicity, allowing it to penetrate lipid membranes effectively.

Enzyme Inhibition

Research has indicated that this compound may inhibit certain enzymes involved in metabolic processes. Specifically, it has been shown to inhibit dehydrogenase enzymes which play a crucial role in cellular respiration.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results confirmed its potential as a broad-spectrum antimicrobial agent.

Study 2: Cytotoxic Effects on Cancer Cells

In a study by Johnson et al. (2021), the cytotoxic effects of this compound were tested on various cancer cell lines. The findings suggested that this compound could be developed into a therapeutic agent for specific types of cancer due to its selective toxicity towards malignant cells.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol serves as a valuable intermediate in the synthesis of various organic compounds. It is utilized in the preparation of tetrahydropyrrole derivatives, which are essential in the production of pharmaceuticals and agrochemicals. For instance, a method involving this compound allows for the synthesis of 3-hydroxy-1-methyl tetrahydropyrrole with high purity and yield under controlled conditions (yielding approximately 64.8% with 99.3% purity) .

Substituent in Functional Groups

The dichlorobutane derivative can act as a bis-electrophilic reagent in peptide cyclization processes. Its ability to form stable intermediates makes it suitable for creating complex molecular architectures that are pivotal in drug development .

Agricultural Applications

Pesticide Development

Research indicates that halogen-substituted compounds like this compound are effective against pests. They can be incorporated into formulations aimed at combating insects and arachnids in agricultural settings. The compound's structure allows it to interact effectively with biological targets in pests, making it a candidate for developing new pesticides .

Veterinary Medicine

In veterinary applications, this compound has potential as an ectoparasiticide. Its efficacy against various parasites can be harnessed to create treatments for livestock and pets .

Medicinal Chemistry

Potential Therapeutic Uses

The compound's unique structure offers possibilities for therapeutic applications. Its derivatives have been explored for their inhibitory effects on specific biological pathways, such as endosomal toll-like receptors, which are crucial in immune responses . This suggests that this compound may play a role in developing anti-inflammatory or immunomodulatory drugs.

Environmental Chemistry

Role in Environmental Studies

The environmental impact of halogenated compounds is a growing area of research. Studies on this compound focus on its degradation pathways and potential toxicity levels in ecosystems. Understanding these factors is essential for assessing its safety and environmental footprint when used in agriculture or other applications .

-

Tetrahydropyrrole Synthesis

In a detailed study involving the synthesis of tetrahydropyrroles using this compound as a precursor demonstrated significant efficiency and high product purity under optimized conditions . -

Pesticide Efficacy Trials

Field trials have shown that formulations containing halogenated compounds exhibit reduced pest populations compared to control groups. These trials highlight the potential effectiveness of this compound-based pesticides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Diols: Brominated Analogs

- (2R,3R)-rel-2,3-Dibromobutane-1,4-diol (CAS 1947-58-6, C₄H₈Br₂O₂)

- Molecular Weight : 247.91 g/mol .

- Safety Profile : Similar hazard classification (Xi, R36/37/38) but with bromine’s higher atomic weight leading to distinct reactivity and toxicity .

- Applications : Bromine’s superior leaving-group ability makes it preferable in nucleophilic substitution reactions, unlike the dichloro analog’s use in industrial intermediates.

Sulfur-Containing Analogs

- Dithioerythritol (DTE) (CAS 6892-68-8, C₄H₁₀O₂S₂)

- Structure : Replaces hydroxyl groups with sulfhydryl (-SH) groups.

- Applications : Acts as a reducing agent in biochemistry to cleave disulfide bonds, contrasting with the dichloro compound’s synthetic utility .

- Safety : Thiol groups pose risks of oxidation and heavy metal reactivity, differing from chlorine’s irritant effects .

Stereoisomeric Variants

- cis-1,4-Dichlorobutane-2,3-diol and meso-Forms

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The rel-(2R,3S) configuration of the dichloro diol influences its reactivity in asymmetric synthesis, whereas meso-forms may exhibit reduced chiral selectivity .

- Analytical Methods : UPLC-MS/MS techniques, validated for analogs like the bicyclic sodium salt, could be adapted for quantifying the dichloro diol in environmental or industrial samples .

- Regulatory Context : Unlike the dichloro diol, the bicyclic sodium salt faces stringent food-contact regulations, reflecting divergent risk assessments based on application .

Preparation Methods

Reaction Conditions and Optimization

Key to this method is the use of chlorinating agents such as hydrogen chloride (HCl) gas or thionyl chloride (SOCl₂) in the presence of catalysts like ammonium chloride. A representative procedure involves reacting 2,3-butanediol with HCl gas in a polar aprotic solvent (e.g., dichloromethane or acetone) at temperatures between 50°C and 105°C. The reaction typically requires 3–6 hours for completion, with yields exceeding 85% under optimized conditions.

Table 1: Chlorination of 2,3-Butanediol to this compound

| Parameter | Optimal Condition | Impact on Yield/Stereochemistry |

|---|---|---|

| Solvent | Dichloromethane | Enhances reaction rate and selectivity |

| Temperature | 80–90°C | Balances reactivity and decomposition |

| Catalyst | Ammonium chloride (5 wt%) | Accelerates Cl⁻ substitution |

| HCl Concentration | 25–35% (aqueous phase) | Minimizes byproduct formation |

The stereochemical outcome—rel-(2R,3S)—arises from the planar transition state during nucleophilic substitution, leading to racemization at C2 and C3. This results in a racemic mixture unless chiral auxiliaries or enantioselective catalysts are employed.

An alternative route involves the ring-opening of 2,3-epoxybutane derivatives. This method capitalizes on the reactivity of epoxides toward nucleophilic attack, enabling the simultaneous introduction of chlorine and hydroxyl groups.

Mechanism and Stereochemical Control

Treating 1,4-dichloro-2,3-epoxybutane with aqueous HCl induces acid-catalyzed ring-opening, producing this compound via anti-addition. The stereochemistry is dictated by the epoxide’s configuration and the reaction’s regioselectivity. For example, trans-epoxides yield the (2R,3S) diastereomer preferentially when reacted with HCl in tetrahydrofuran (THF).

Equation 1: Epoxide Ring-Opening

This method achieves yields of 70–75%, with byproducts such as 4,4'-dichlorodibutyl ether forming in <3% under optimized HCl concentrations (25–35%).

Catalytic Chlorination Using Transition Metals

Recent advances explore transition-metal-catalyzed chlorination to improve selectivity and reduce reaction times. Palladium and copper complexes have shown promise in mediating C–Cl bond formation while preserving hydroxyl groups.

Palladium-Catalyzed Chlorination

A palladium(II) acetate catalyst in acetonitrile facilitates the chlorination of 2,3-butanediol using N-chlorosuccinimide (NCS) as the chlorine source. This method operates at milder temperatures (40–60°C) and achieves 90% conversion in 2 hours. The stereochemical integrity of the product remains intact due to the catalyst’s ability to suppress racemization.

Comparative Analysis of Preparation Methods

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Stereochemical Control | Byproducts | Scalability |

|---|---|---|---|---|

| Chlorination of Diol | 85–90 | Moderate (racemic) | <5% ethers | High |

| Epoxide Ring-Opening | 70–75 | High (diastereoselective) | <3% ethers | Moderate |

| Catalytic Chlorination | 90 | High | Negligible | Low |

The chlorination of diols remains the most scalable method, while catalytic approaches offer superior stereochemical control at the expense of cost and complexity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol with stereochemical control?

- Methodological Answer : Stereoselective synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For instance, chiral auxiliaries or transition metal catalysts (e.g., Ru or Rh complexes) can enforce the (2R,3S) configuration during dihydroxylation or chlorination steps. Precursor molecules like 2,3-butanediol derivatives (e.g., meso-tartaric acid analogs) may serve as starting materials, followed by regioselective chlorination using reagents like SOCl₂ or PCl₃ under controlled conditions .

Q. How can the stereochemical configuration and purity of this compound be validated?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR with chiral shift reagents (e.g., Eu(hfc)₃) can distinguish enantiomers by splitting signals for stereogenic centers .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, particularly when heavy atoms (e.g., Cl) enhance anomalous scattering .

- Polarimetry : Optical rotation measurements confirm enantiomeric excess (e.e.) compared to racemic standards .

Q. What are the critical storage conditions to ensure the stability of this compound?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds. Avoid prolonged exposure to light, as UV/Vis spectroscopy may reveal photodegradation products .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be separated and quantified?

- Methodological Answer : Chiral HPLC with columns like Chiralpak® IA/IB or Daicel® AD-H separates enantiomers using hexane/isopropanol mobile phases. For trace analysis, LC-MS with electrospray ionization (ESI) provides sensitivity down to ppm levels. Validate methods per ICH guidelines (linearity, LOD/LOQ) .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for SN2 mechanisms. Molecular dynamics simulations (e.g., AMBER) assess solvent effects (polar aprotic vs. protic) on reaction pathways. Software like Gaussian or ORCA facilitates these analyses .

Q. How does this compound interact with metabolic enzymes, and what are the implications for toxicity studies?

- Methodological Answer : In vitro assays with cytochrome P450 isoforms (e.g., CYP3A4) identify metabolic pathways. LC-HRMS detects metabolites like dichloroepoxides or diols. Compare cytotoxicity (IC₅₀) in hepatocyte cell lines (e.g., HepG2) using MTT assays. Cross-reference with endogenous metabolites (e.g., meso-tartaric acid) to assess interference .

Q. How should researchers address contradictions in experimental data (e.g., conflicting toxicity or stability reports)?

- Methodological Answer : Conduct systematic reproducibility studies under standardized conditions (pH, temperature, solvent). Use orthogonal analytical techniques (e.g., NMR + HPLC) to cross-validate results. Meta-analyses of literature data (e.g., Arrhenius plots for stability) resolve discrepancies. Document protocols rigorously to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.